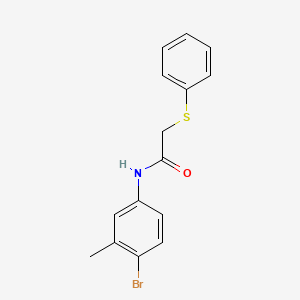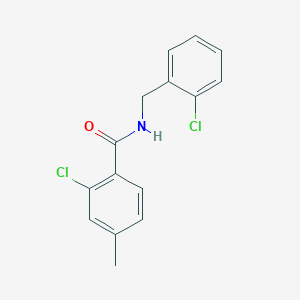![molecular formula C16H21N5 B5725951 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused with a quinoxaline ring, contributes to its wide range of applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde.
Cyclization: Cyclization is achieved through an oxidation-reduction mechanism using chloranil.
Substitution: The resulting intermediate undergoes aromatic nucleophilic substitution with different amines and triazole-2-thiol.
Análisis De Reacciones Químicas
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Substitution: Aromatic nucleophilic substitution reactions are common, where different amines and thiols are used as reagents.
Common reagents and conditions used in these reactions include thiourea, chloranil, and various amines . The major products formed from these reactions are derivatives with modified biological activities.
Aplicaciones Científicas De Investigación
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Antiviral and Antimicrobial: The compound has shown potential as an antiviral and antimicrobial agent, with activity against various pathogens.
Pharmacological Studies: The compound is used in pharmacological studies to investigate its interactions with various biological targets, including adenosine receptors.
Mecanismo De Acción
The mechanism of action of 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with molecular targets such as adenosine receptors . The compound acts as an antagonist to the A2B receptor, which is associated with anticancer activity . Additionally, it can intercalate DNA, leading to cytotoxic effects on cancer cells . The compound also modulates the expression of pro-apoptotic and anti-apoptotic proteins, contributing to its anticancer properties .
Comparación Con Compuestos Similares
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as:
Other [1,2,4]triazolo[4,3-a]quinoxaline Derivatives: Various derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized and evaluated for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
1-methyl-N,N-dipropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-4-10-20(11-5-2)15-16-19-18-12(3)21(16)14-9-7-6-8-13(14)17-15/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYPCJBJJRBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC2=CC=CC=C2N3C1=NN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)

![(2E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5725887.png)

![3-[(4-chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B5725891.png)
![Dimethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B5725898.png)
![2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]benzamide](/img/structure/B5725905.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)
![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)



